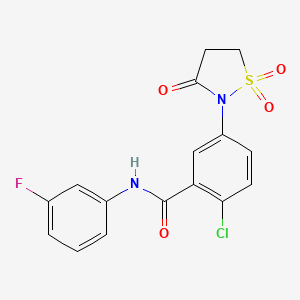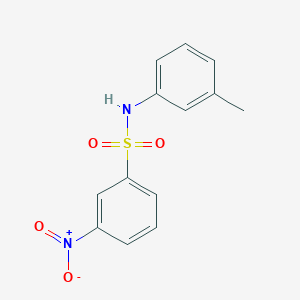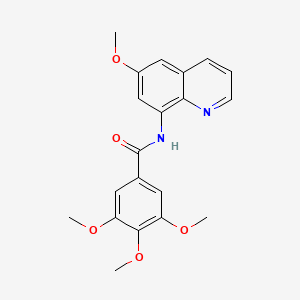
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been studied for its potential therapeutic applications in a variety of diseases. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been shown to be effective in inhibiting JAK3 and modulating immune responses, making it a promising candidate for the treatment of autoimmune diseases, transplant rejection, and other inflammatory conditions.
Mécanisme D'action
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide exerts its pharmacological effects by selectively inhibiting JAK3, which is a key component of the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, this compound can modulate the activity of various immune cells, including T cells, B cells, and natural killer cells, and reduce the production of pro-inflammatory cytokines. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to be effective in suppressing immune responses and reducing inflammation in various disease models.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects related to its mechanism of action. In vitro studies have demonstrated that this compound can inhibit the activation and proliferation of T cells and B cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of natural killer cells. In vivo studies have shown that this compound can reduce inflammation and tissue damage in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide has several advantages for lab experiments, including its selective inhibition of JAK3, its ability to modulate immune responses, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, including its relatively low solubility in water, its potential toxicity at high doses, and its interactions with other medications.
Orientations Futures
There are several future directions for research on 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the identification of biomarkers to predict patient response and monitor treatment efficacy, and the evaluation of its potential in combination with other medications for the treatment of autoimmune diseases and other inflammatory conditions. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound in different patient populations and disease settings.
Méthodes De Synthèse
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzamide and isothiazolidinone moieties. The synthesis method has been described in several research articles, and it typically involves the use of various reagents and solvents, as well as purification steps to obtain the final product in high yield and purity.
Applications De Recherche Scientifique
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to be effective in suppressing immune responses and reducing inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In clinical trials, this compound has been evaluated for its efficacy and safety in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The results of these studies have shown that this compound can improve disease symptoms and reduce the need for other medications in some patients.
Propriétés
IUPAC Name |
2-chloro-N-(3-fluorophenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4S/c17-14-5-4-12(20-15(21)6-7-25(20,23)24)9-13(14)16(22)19-11-3-1-2-10(18)8-11/h1-5,8-9H,6-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLVUUVPUXUKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5014314.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014356.png)
![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)


![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)